molecular formula C14H17NO3 B2554319 1-(5,7-Dimethoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one CAS No. 2361640-87-9

1-(5,7-Dimethoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one

Cat. No. B2554319
CAS RN: 2361640-87-9
M. Wt: 247.294
InChI Key: DGVQQLYAFTXACA-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . For example, 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form readily reacts with acyl iso(thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .


Molecular Structure Analysis

Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

1-(5,7-dimethoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-14(16)15-7-5-6-11-12(15)8-10(17-2)9-13(11)18-3/h4,8-9H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVQQLYAFTXACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCN2C(=O)C=C)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,7-Dimethoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one

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